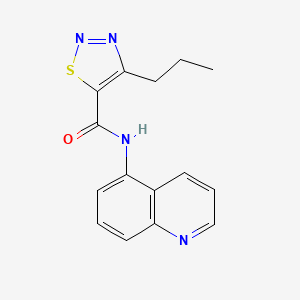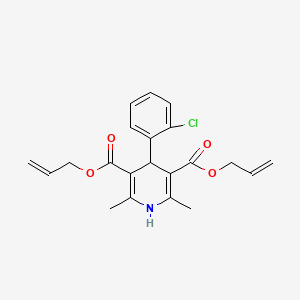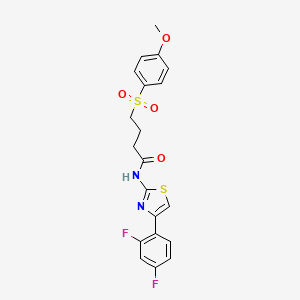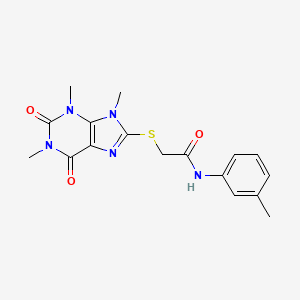
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide, also known as PTQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. PTQ has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a variety of diseases. 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has also been found to have anticancer properties, making it a promising candidate for the development of new cancer therapies. In addition, 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide in lab experiments is its diverse range of biological activities. This makes it a useful tool for investigating the mechanisms of various diseases and for developing new therapies. However, one limitation of using 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is its complex synthesis process, which may make it difficult to obtain in large quantities. Additionally, the exact mechanism of action of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, which may make it challenging to interpret experimental results.
将来の方向性
There are many future directions for research on 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide. One area of focus could be on the development of new cancer therapies based on the anticancer properties of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide. Another area of focus could be on the neuroprotective effects of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide, with the goal of developing new treatments for neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide and to identify new signaling pathways that it may modulate. Overall, 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a promising compound with many potential applications in scientific research.
合成法
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 5-aminoquinoline with propionyl chloride, followed by reaction with thiosemicarbazide and subsequent cyclization. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a complex process that requires careful attention to detail in order to achieve high yields and purity.
科学的研究の応用
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-propyl-N-quinolin-5-ylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-2-5-13-14(21-19-18-13)15(20)17-12-8-3-7-11-10(12)6-4-9-16-11/h3-4,6-9H,2,5H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXVGJITQIKLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile](/img/structure/B2449340.png)

![1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2449343.png)
![Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2449344.png)
![5-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2449345.png)
![N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2449347.png)
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2449348.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2449353.png)
![(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2449356.png)
![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide](/img/structure/B2449359.png)